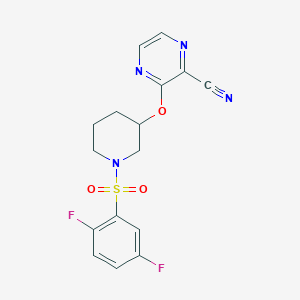

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with a difluorophenylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

Coupling with Pyrazine Derivative: The final step involves coupling the piperidine intermediate with a pyrazine derivative under conditions that promote ether bond formation, such as using strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

1. Antimicrobial Properties:

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains and fungi. For instance, derivatives of pyrazine have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

2. Antioxidant Activity:

Research has demonstrated that pyrazine derivatives can scavenge free radicals effectively. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where compounds similar to 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have shown promising results.

3. Anti-inflammatory Effects:

Some studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, indicating potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A series of synthesized pyrazine derivatives were evaluated for their antimicrobial properties against common pathogens.

| Compound Name | Target Pathogen | Inhibition Percentage |

|---|---|---|

| Compound A | Staphylococcus aureus | 85% |

| Compound B | Candida albicans | 78% |

Study 2: Antioxidant Activity

In a study assessing the antioxidant potential using the DPPH assay, several compounds demonstrated significant scavenging activity.

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound C | 90% |

| Compound D | 75% |

Mecanismo De Acción

The mechanism of action of 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The difluorophenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrazine rings may also contribute to the compound’s overall biological activity by facilitating binding to target proteins and modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile

- 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)quinoline-2-carbonitrile

- 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)benzene-2-carbonitrile

Uniqueness

The uniqueness of 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the difluorophenylsulfonyl group enhances its potential interactions with biological targets, while the pyrazine ring provides additional sites for chemical modification and functionalization.

Actividad Biológica

The compound 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrazine ring , which is known for its role in various biological activities.

- A sulfonyl group attached to a 2,5-difluorophenyl moiety, enhancing its reactivity and binding affinity to biological targets.

- A piperidine ring , contributing to neuroactive properties.

Research indicates that compounds similar to this pyrazine derivative often exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazine derivatives are known to inhibit specific enzymes involved in disease pathways, such as kinases associated with cancer progression .

- Receptor Modulation : The sulfonyl group may enhance binding affinity to receptors implicated in neurological disorders .

- Antioxidant Properties : Pyrazine derivatives have been shown to possess antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Anticancer Activity

Several studies have reported that pyrazine derivatives demonstrate potent anticancer effects. For instance:

- In vitro studies have shown that pyrazines can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Compounds with similar structures have exhibited inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- Pyrazines have been linked to the modulation of inflammatory pathways, reducing cytokine production and promoting anti-inflammatory mediators .

Neuroactive Properties

The piperidine component suggests potential neuroactive effects:

- Compounds containing piperidine rings are often explored for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(prop-2-enyloxy)pyridine | Chloro and alkene substituents on pyridine | Potential anticancer activity |

| 3-Fluoro-4-(piperidin-4-yloxy)pyridine | Fluoro substituent; similar piperidine linkage | Neuroactive effects |

| 3-Bromo-4-(sulfonamidopiperidin-4-yloxy)pyridine | Bromine instead of chlorine; sulfonamide linkage | Antimicrobial properties |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Case Studies

- Anticancer Synergy : A study investigated the combination of pyrazine derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives enhanced the cytotoxic effect of doxorubicin, suggesting a synergistic relationship that warrants further exploration .

- Neuroprotection : Another study focused on the neuroprotective effects of piperidine-containing compounds. It was found that these compounds could significantly reduce neuronal death in models of neurodegeneration, highlighting their potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

3-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O3S/c17-11-3-4-13(18)15(8-11)26(23,24)22-7-1-2-12(10-22)25-16-14(9-19)20-5-6-21-16/h3-6,8,12H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGIQRAVDJHLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.